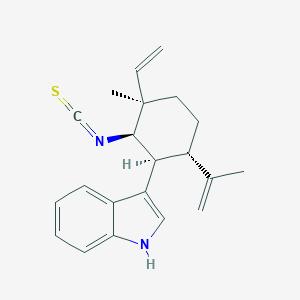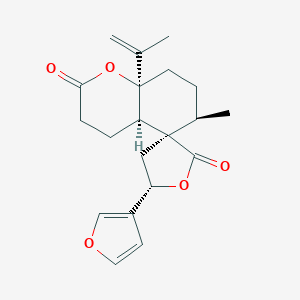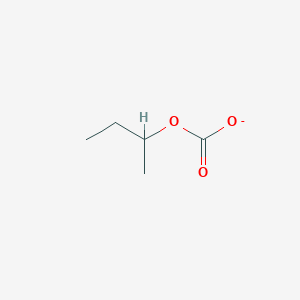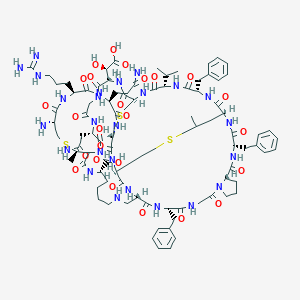
肉桂霉素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinnamycin is a tetracyclic antibacterial peptide produced by the bacterium Streptomyces cinnamoneusCinnamycin contains 19 amino acid residues, including unusual amino acids such as threo-3-methyl-lanthionine, meso-lanthionine, lysinoalanine, and 3-hydroxyaspartic acid .
科学研究应用
肉桂霉素具有广泛的科学研究应用:
作用机制
肉桂霉素通过特异性结合膜脂磷脂酰乙醇胺 (PE) 来发挥作用。 这种结合会破坏膜的完整性,从而导致抗菌活性 。 涉及的分子靶标包括 PE 头基的伯铵基和脂类的磷酸基 。 这种结合得益于广泛的氢键网络以及与肽的独特氨基酸的特定相互作用 。
生化分析
Biochemical Properties
Cinnamycin interacts with phosphatidylethanolamine (PE) lipids, a major compound present in many bacterial cell membranes . It selectively binds to PE by forming an extensive hydrogen-bonding network involving all three hydrogen atoms of the primary ammonium group of the PE head group . This interaction is critical for its antimicrobial activity .
Cellular Effects
Cinnamycin exerts its antimicrobial activity by binding to the membrane lipid phosphatidylethanolamine (PE), leading to the disruption of bacterial cell membranes . This unique mechanism of action makes Cinnamycin a potent antibiotic against a broad range of Gram-positive bacteria .
Molecular Mechanism
Cinnamycin’s mechanism of action involves binding to the membrane lipid phosphatidylethanolamine (PE) to elicit its antimicrobial activity . It forms an extensive hydrogen-bonding network with PE, and this interaction is critical for its antimicrobial activity . In addition to binding the primary ammonium group, Cinnamycin also interacts with the phosphate group of the lipid through a previously uncharacterized phosphate-binding site .
Temporal Effects in Laboratory Settings
The onset of Cinnamycin biosynthesis commences upon entry into the stationary phase in liquid culture . A novel mechanism of immunity has been observed in which the producing organism methylates its entire complement of PE prior to the onset of Cinnamycin production .
Metabolic Pathways
Cinnamycin is a product of a complex biosynthetic pathway involving several enzymes and cofactors .
Transport and Distribution
It is known that Cinnamycin binds to phosphatidylethanolamine (PE) lipids, which are major components of many bacterial cell membranes .
Subcellular Localization
The subcellular localization of Cinnamycin is primarily at the bacterial cell membrane due to its interaction with phosphatidylethanolamine (PE) lipids . This interaction is critical for its antimicrobial activity .
准备方法
肉桂霉素是由肉桂链霉菌自然产生的。其生物合成包括前体肽的核糖体合成,然后进行广泛的翻译后修饰。 这些修饰包括丝氨酸和苏氨酸残基的脱水、羊毛硫氨酸桥的形成以及天冬氨酸的羟基化 。 工业生产方法通常包括使用生产菌株的发酵过程,然后进行纯化步骤以分离肽 。
化学反应分析
肉桂霉素会发生几种类型的化学反应,这主要是由于其独特的氨基酸组成和结构。一些关键反应包括:
这些反应中常用的试剂和条件包括硼氢化钠 (NaBH4) 用于还原,氯化镍 (NiCl2) 用于催化过程 。 这些反应形成的主要产物包括具有改变的生物活性的各种修饰肽 。
相似化合物的比较
肉桂霉素与其他羊毛硫肽密切相关,如耐受霉素、耐受霉素 B、耐受霉素 C 和安可维宁 。这些化合物具有相似的结构特征,包括羊毛硫氨酸桥和不寻常的氨基酸。 肉桂霉素在特异性结合磷脂酰乙醇胺方面是独一无二的,这将其与其他羊毛硫肽区分开来 。 所有类似的化合物都来自 19 个氨基酸前体肽,并具有可比的翻译后修饰 。
属性
CAS 编号 |
110655-58-8 |
|---|---|
分子式 |
C89H125N25O25S3 |
分子量 |
2041.3 g/mol |
IUPAC 名称 |
(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid |
InChI |
InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1 |
InChI 键 |
QJDWKBINWOWJNZ-IDGBIKHQSA-N |
SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
手性 SMILES |
C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O |
规范 SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
外观 |
White to off white solid |
同义词 |
L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amin |
产品来源 |
United States |
Q1: What is the primary target of Cinnamycin and how does it exert its biological activity?
A1: Cinnamycin specifically binds to Phosphatidylethanolamine (PE), a phospholipid commonly found in bacterial membranes. This binding is highly selective and requires both the PE headgroup and at least one fatty acyl chain. [] This interaction disrupts the membrane integrity, leading to cell death. [, , , , ]
Q2: How does membrane curvature affect Cinnamycin's binding to PE?
A2: Research shows that Cinnamycin exhibits curvature-dependent binding to PE-containing membranes. It binds more efficiently to small vesicles with higher curvature compared to larger liposomes with lower curvature. [, , ] This suggests that Cinnamycin might induce membrane deformation to enhance its binding to PE.
Q3: Does Cinnamycin's binding to PE influence the transbilayer movement of lipids?
A3: Yes, Cinnamycin binding induces transbilayer lipid movement, exposing inner leaflet PE to the extracellular environment. This process contributes to its cytotoxicity and promotes its own binding. []
Q4: Beyond its antimicrobial activity, what other cellular processes are affected by Cinnamycin?
A4: Cinnamycin has been shown to inhibit Phospholipase A2 activity due to its binding to PE. [, ] Additionally, it has demonstrated an ability to block the internalization of PE at the cleavage furrow during mitosis, potentially impacting cell division. []
Q5: What is the molecular formula and weight of Cinnamycin?
A5: Cinnamycin has a molecular formula of C98H138N26O32S4 and a molecular weight of 2145.5 g/mol. []
Q6: What are the key structural features of Cinnamycin?
A6: Cinnamycin is a tetracyclic peptide antibiotic composed of 19 amino acids. It contains one lanthionine and two methyllanthionine residues, characteristic of lantibiotics. [] Cinnamycin also possesses a unique lysinoalanine bridge and an erythro-3-hydroxy-l-aspartic acid. [] These modifications play a crucial role in its interaction with PE. [, ]
Q7: How does the structure of Cinnamycin influence its binding to PE?
A7: Cinnamycin possesses a hydrophobic pocket formed by residues Phenylalanine-7 to Alanine(S)-14, which accommodates the PE headgroup. [] The specific geometry of this pocket allows for the strict binding specificity observed with PE. []
Q8: What insights do we gain from the solution structures of Cinnamycin and its analogs?
A8: NMR studies of Cinnamycin and its analogs, duramycin B and C, reveal a U-shaped topology stabilized by thioether bridges. [] This clamp-like conformation contributes to their amphiphilic nature and ability to interact with membranes. []
Q9: How does the conformation of Cinnamycin change in different environments?
A9: While Cinnamycin adopts a specific conformation in DMSO, its structure changes significantly in aqueous solutions, SDS micelles, and lipid bilayers. [] These conformational changes are likely influenced by the polarity and hydrophobic interactions within each environment.
Q10: What is the impact of different environments on the stability of Cinnamycin?
A10: The stability of Cinnamycin is influenced by factors like temperature, pH, and the presence of other molecules. For example, complex formation between Cinnamycin and PE is enthalpy-driven in octyl glucoside micelles but involves both enthalpy and entropy contributions in bilayer membranes. [] This suggests that the surrounding environment significantly impacts the thermodynamic properties of Cinnamycin interactions.
Q11: Are there any specific challenges associated with the formulation and delivery of Cinnamycin?
A11: While specific data on formulation challenges are limited in the provided research, Cinnamycin's peptide nature and its tendency to interact with membranes may pose challenges in achieving optimal stability, solubility, and bioavailability.
Q12: Does Cinnamycin itself exhibit any catalytic activity?
A12: Cinnamycin itself is not an enzyme and does not possess intrinsic catalytic activity. Its biological activity primarily stems from its ability to bind specifically to PE and disrupt membrane integrity.
Q13: Have computational methods been used to study Cinnamycin and its interactions?
A13: Yes, molecular dynamics simulations have been employed to study the structure of Cinnamycin-lipid complexes and understand the basis for its selective binding to PE. [] These simulations provide valuable insights into the molecular interactions governing Cinnamycin's activity.
Q14: What is the role of the lysinoalanine bridge in Cinnamycin's activity?
A14: The lysinoalanine bridge, formed between Lysine-19 and a dehydrated Serine residue at position 6, is crucial for Cinnamycin's biological activity. []
Q15: How do modifications to the Cinnamycin peptide sequence affect its activity?
A15: Modifications to the Cinnamycin peptide sequence, such as amino acid substitutions, can significantly impact its activity. For example, replacing Phenylalanine-10 with Leucine results in Duramycin B, while Duramycin C harbors several other amino acid changes compared to Cinnamycin. [] These alterations likely influence their binding affinity and specificity for PE.
Q16: Can non-canonical amino acids be incorporated into Cinnamycin, and how does it affect its activity?
A16: Yes, using the pyrrolysyl-tRNA synthetase/tRNAPyl pair, researchers successfully incorporated non-canonical amino acids into Cinnamycin. [] The introduction of these non-canonical amino acids led to the generation of deoxycinnamycin derivatives with altered biological activity. [] This highlights the potential for engineering Cinnamycin variants with tailored properties.
Q17: What approaches have been explored to improve the production of Cinnamycin and its analogues?
A17: Researchers have investigated genetic engineering strategies to enhance Cinnamycin production. [, ] Additionally, the use of inorganic talc microparticles has been shown to significantly boost the production of Cinnamycin and other natural products in various actinobacteria, including Streptomyces. [] These approaches highlight the ongoing efforts to optimize the production of these valuable compounds.
Q18: What analytical techniques are commonly used to study Cinnamycin?
A18: Various techniques are employed to characterize and quantify Cinnamycin, including:
- High-performance liquid chromatography (HPLC): Used to purify and analyze Cinnamycin from complex mixtures. []
- Mass spectrometry (MS): Determines the molecular weight and analyzes the structure of Cinnamycin and its derivatives. [, , , ]
- Nuclear magnetic resonance (NMR): Provides detailed information about the three-dimensional structure and dynamics of Cinnamycin in different environments. [, , ]
- Circular dichroism (CD) spectroscopy: Used to study the secondary structure and conformational changes of Cinnamycin in solution. []
- Isothermal titration calorimetry (ITC): Measures the thermodynamic parameters of Cinnamycin binding to PE. [, ]
- Atomic force microscopy (AFM): Used to investigate the interaction forces and adhesion properties of Cinnamycin with model membranes. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


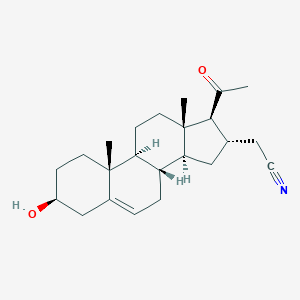
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)

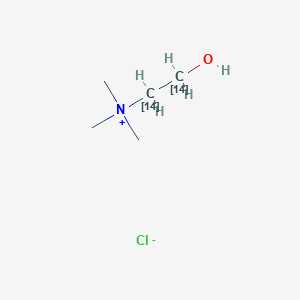
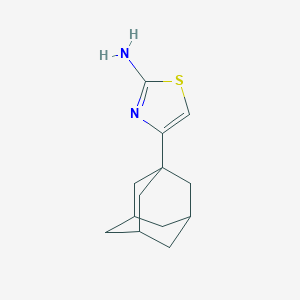
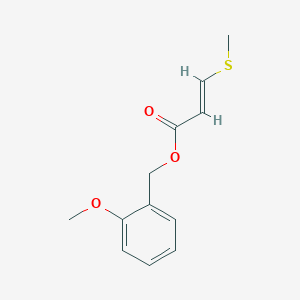
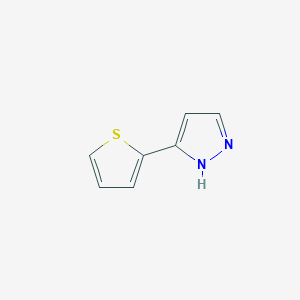
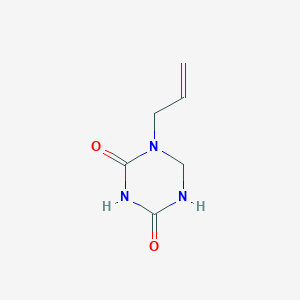
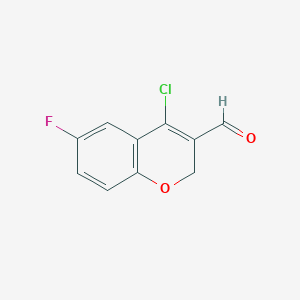
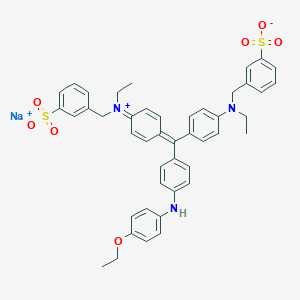
![1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
